molecular formula C52H62N2S B3050485 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- CAS No. 262607-32-9

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-

Cat. No.: B3050485
CAS No.: 262607-32-9
M. Wt: 747.1 g/mol
InChI Key: HKOWLDQLRDHQCO-UHFFFAOYSA-N
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Description

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- is a complex organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylamine core, followed by the introduction of benzothiazole and diphenylamine groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced species.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

In biological research, this compound may be investigated for its potential interactions with biological molecules. Its structural features could make it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of benzothiazole and diphenylamine groups suggests possible applications in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- could be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), or other electronic devices

Mechanism of Action

The mechanism of action of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- depends on its specific application. In electronic devices, its role may involve the transport of charge carriers or the emission of light. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites, altering protein conformation, or modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-
  • 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-diphenyl-
  • 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-dimethyl-

Uniqueness

Compared to similar compounds, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- stands out due to its specific combination of functional groups The presence of both benzothiazole and diphenylamine groups, along with the didecyl substitution, imparts unique electronic and steric properties

Properties

IUPAC Name

7-(1,3-benzothiazol-2-yl)-9,9-didecyl-N,N-diphenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H62N2S/c1-3-5-7-9-11-13-15-25-37-52(38-26-16-14-12-10-8-6-4-2)47-39-41(51-53-49-31-23-24-32-50(49)55-51)33-35-45(47)46-36-34-44(40-48(46)52)54(42-27-19-17-20-28-42)43-29-21-18-22-30-43/h17-24,27-36,39-40H,3-16,25-26,37-38H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWLDQLRDHQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H62N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444910
Record name 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262607-32-9
Record name 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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